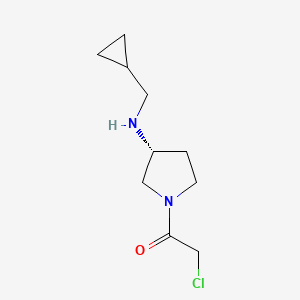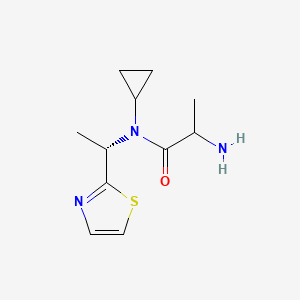
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a difluoromethyl group at the 6th position, and a methoxymethyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the chlorination of 6-(difluoromethyl)-2-(methoxymethyl)pyrimidine. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process also involves rigorous purification steps, including distillation and recrystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can undergo reduction to form monofluoromethyl or methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Scientific Research Applications
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The methoxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-2-(methoxymethyl)pyrimidine
- 4-Chloro-6-(difluoromethyl)-5-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is unique due to the presence of both difluoromethyl and methoxymethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H7ClF2N2O/c1-13-3-6-11-4(7(9)10)2-5(8)12-6/h2,7H,3H2,1H3 |
InChI Key |
QGFLNYAMWBVECM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



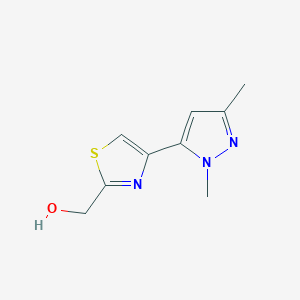


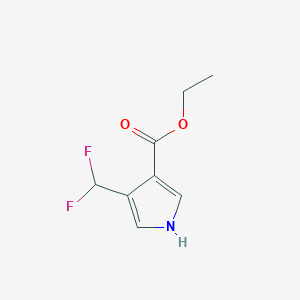
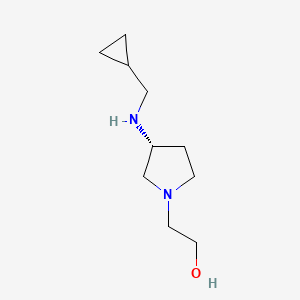

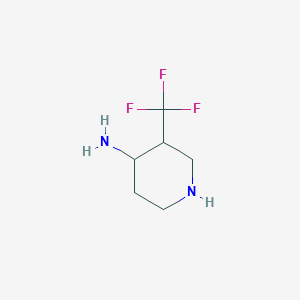
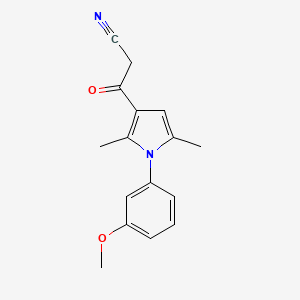
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)

